molecular formula C6HBrClIN2S B2367941 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine CAS No. 1799610-89-1

5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine

Cat. No.: B2367941
CAS No.: 1799610-89-1
M. Wt: 375.41
InChI Key: KCAXSMPKSVVSEU-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine: is a heterocyclic compound that contains bromine, chlorine, and iodine atoms attached to a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of thieno[2,3-d]pyrimidine derivatives using bromine, chlorine, and iodine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thieno[2,3-d]pyrimidine derivatives .

Scientific Research Applications

Chemistry: 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug discovery. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, such as organic semiconductors .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside
  • 4-Chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness: 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine is unique due to the presence of three different halogen atoms on the thieno[2,3-d]pyrimidine core.

Properties

IUPAC Name

5-bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrClIN2S/c7-3-2-4(8)10-1-11-6(2)12-5(3)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAXSMPKSVVSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=C(S2)I)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrClIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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